(R)-Indan-1,5-diamine (R)-Indan-1,5-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13766650
InChI: InChI=1S/C9H12N2/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,10-11H2/t9-/m1/s1
SMILES: C1CC2=C(C1N)C=CC(=C2)N
Molecular Formula: C9H12N2
Molecular Weight: 148.20 g/mol

(R)-Indan-1,5-diamine

CAS No.:

Cat. No.: VC13766650

Molecular Formula: C9H12N2

Molecular Weight: 148.20 g/mol

* For research use only. Not for human or veterinary use.

(R)-Indan-1,5-diamine -

Specification

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
IUPAC Name (1R)-2,3-dihydro-1H-indene-1,5-diamine
Standard InChI InChI=1S/C9H12N2/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,10-11H2/t9-/m1/s1
Standard InChI Key YXCUCVFOTWGVOQ-SECBINFHSA-N
Isomeric SMILES C1CC2=C([C@@H]1N)C=CC(=C2)N
SMILES C1CC2=C(C1N)C=CC(=C2)N
Canonical SMILES C1CC2=C(C1N)C=CC(=C2)N

Introduction

Chemical Structure and Stereochemical Significance

(R)-Indan-1,5-diamine (C₉H₁₂N₂) features a fused bicyclic system of benzene and cyclopentane rings, with two primary amine groups at positions 1 and 5. The R-configuration at the 1-position is critical for enantioselective interactions in biological systems. Key structural parameters include:

PropertyValue/DescriptionSource Relevance
Molecular formulaC₉H₁₂N₂Inferred from analogs
Molecular weight148.21 g/molCalculated
Chiral centers1 (R-configuration at position 1)Patent synthesis routes
Potential hydrogen-bond donors2 (NH₂ groups)Structural analysis

The indane backbone provides rigidity, while the amines enable participation in coordination chemistry and hydrogen bonding, relevant to catalysis and drug design .

Synthetic Pathways and Optimization Strategies

Key Intermediate: 1-Indanone and Derivatives

The synthesis of (R)-Indan-1,5-diamine often begins with 1-indanone (CAS 83-33-0), a precursor validated in pharmaceutical intermediates . Key properties of 1-indanone include:

PropertyValueSource
Melting point38–40 °C
Boiling point243–245 °C
Solubility6.5 g/L in water (20°C)

1-Indanone is functionalized via bromination at position 5, followed by oxime formation and hydrogenation to introduce amine groups. For example, CN105175272A details a method for R-5-bromo-1-aminoindane using 5-bromo-1-indanone oxime, hydrogenated with Raney nickel under ammoniacal conditions .

Enantioselective Synthesis

EP2181980A1 outlines a chiral resolution strategy for (R)-1-aminoindanes via Curtius rearrangement and diastereomeric carbamate formation . Adapting this approach:

  • Curtius Rearrangement: Convert 1-indanone to isocyanate using diphenylphosphoryl azide (DPPA).

  • Chiral Carbamate Formation: React with a chiral alcohol (e.g., (R)-phenylglycinol) to form diastereomeric carbamates.

  • Resolution and Hydrolysis: Separate diastereomers via crystallization, then hydrolyze to yield (R)-1-aminoindane.

For 1,5-diamine synthesis, bromination at position 5 (via electrophilic substitution) followed by amination (e.g., Gabriel synthesis) could introduce the second amine group.

Physicochemical and Spectroscopic Data

While direct data for (R)-Indan-1,5-diamine is limited, analogs provide insights:

Parameter(R)-1-Aminoindane (Analog)Inference for 1,5-Diamine
Optical Rotation+25° (c=1, ethanol) Likely >+20° due to second NH₂
pKa~9.5 (amine)Similar for both amines
UV-Vis (λmax)270 nm (aromatic system)Unchanged

Stability concerns include sensitivity to oxidation, necessitating storage under inert atmospheres .

Applications in Pharmaceutical Chemistry

Neurological Agents

(R)-1-Aminoindane derivatives like Rasagiline (anti-Parkinson’s drug) highlight the scaffold’s utility in CNS therapeutics . The 1,5-diamine variant could enhance blood-brain barrier permeability or serve as a monoamine oxidase (MAO) inhibitor precursor.

Catalysis and Materials Science

Chiral diamines are pivotal in asymmetric catalysis. For example, (R)-Indan-1,5-diamine could act as a ligand in transition-metal complexes for enantioselective hydrogenation or C–C bond formation.

Challenges and Future Directions

  • Stereochemical Purity: Ensuring >99% enantiomeric excess (ee) requires advanced resolution techniques (e.g., chiral HPLC) .

  • Scalability: Multi-step syntheses (e.g., bromination, amination) must optimize yields at scale.

  • Biological Profiling: In vitro assays to evaluate kinase inhibition or receptor binding are warranted.

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